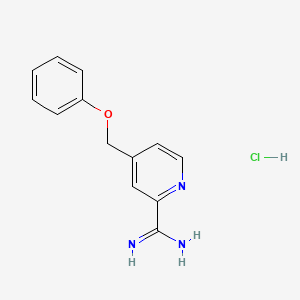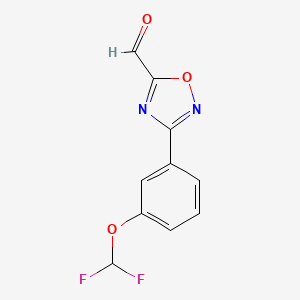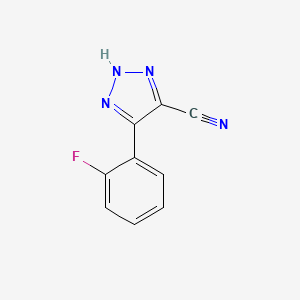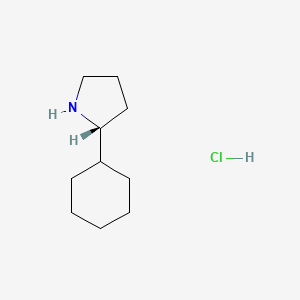
(R)-2-Cyclohexylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Cyclohexylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a cyclohexyl group attached to the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclohexylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and a suitable pyrrolidine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Cyclohexylpyrrolidine hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-2-Cyclohexylpyrrolidine hydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing metal-catalyzed reactions to enhance the efficiency and selectivity of the synthesis.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure reproducibility and quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Cyclohexylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Hydrohalogenation: Reacts with hydrohalic acids to form halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Such as alkyl halides or amines, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, oxidized or reduced derivatives, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
®-2-Cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Cyclohexylpyrrolidine hydrochloride: The enantiomer of ®-2-Cyclohexylpyrrolidine hydrochloride, with different stereochemistry.
Cyclohexylamine: A simpler analog without the pyrrolidine ring.
Pyrrolidine: The parent compound without the cyclohexyl group.
Uniqueness
®-2-Cyclohexylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both the cyclohexyl group and the pyrrolidine ring, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
1384268-81-8 |
|---|---|
Molekularformel |
C10H20ClN |
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
(2R)-2-cyclohexylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m1./s1 |
InChI-Schlüssel |
GXXVFHWEVFUVIZ-HNCPQSOCSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@H]2CCCN2.Cl |
Kanonische SMILES |
C1CCC(CC1)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


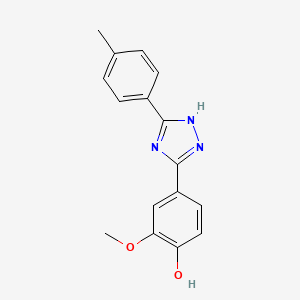
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
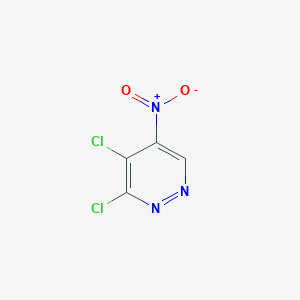
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B15057458.png)
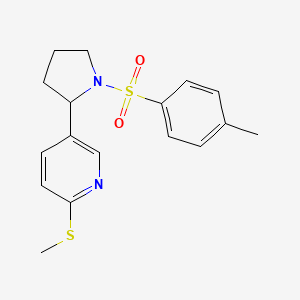
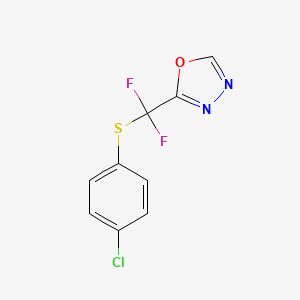
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)
![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)

